Methyl Cyclopenta-1,3-diene-1-carboxylate
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Overview
Description
Methyl Cyclopenta-1,3-diene-1-carboxylate is an organic compound with the molecular formula C₇H₈O₂. It is a derivative of cyclopentadiene, a five-membered ring compound with two double bonds. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Cyclopenta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentadiene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the cracking of dicyclopentadiene to obtain cyclopentadiene, followed by its esterification. The process requires careful control of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl Cyclopenta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions
Major Products
The major products formed from these reactions include cyclopentadiene derivatives with different functional groups, such as alcohols, ketones, and halides .
Scientific Research Applications
Methyl Cyclopenta-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which Methyl Cyclopenta-1,3-diene-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This allows it to act as a dienophile in Diels-Alder reactions, forming cycloaddition products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound, which is more reactive due to the absence of the ester group.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the production of cyclopentadiene.
Cyclopentene: A hydrogenated derivative with different reactivity and applications
Uniqueness
Methyl Cyclopenta-1,3-diene-1-carboxylate is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
35730-27-9 |
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Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
methyl cyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3 |
InChI Key |
GTJTUNZBYODVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC1 |
Origin of Product |
United States |
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